molecular formula C15H16N2O2 B8515903 Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate

Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate

Cat. No. B8515903
M. Wt: 256.30 g/mol
InChI Key: AZRYRSZFWASOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07273878B2

Procedure details

To 40 ml of ethanol, 10.0 g (39 mmol) of ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate was dissolved, followed by adding 12.5 g (78 mmol) of 25% sodium hydroxide aqueous solution and stirring at room temperature for 15 hours. Ethanol was then removed, and the residue was dissolved in 100 ml of water, and 10% hydrochloric acid was added to make acidic. Crystal precipitated was filtered, washed with water and dried to obtain 8.10 g (yield: 91%) of 2-benzyl-4-methylpyrimidine-5-carboxylic acid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[N:13]=[C:12]([CH3:14])[C:11]([C:15]([O:17]CC)=[O:16])=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[CH2:1]([C:8]1[N:13]=[C:12]([CH3:14])[C:11]([C:15]([OH:17])=[O:16])=[CH:10][N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=C(C(=N1)C)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was then removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of water
ADDITION
Type
ADDITION
Details
10% hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
Crystal precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC=C(C(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.